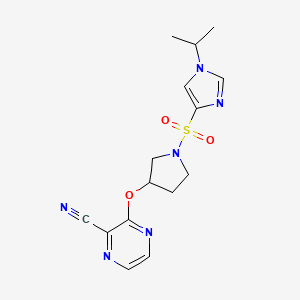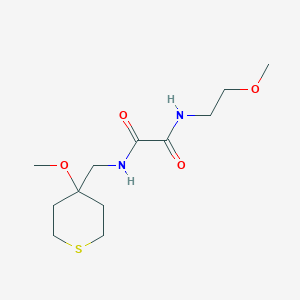
N1-(2-methoxyethyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-methoxyethyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide, commonly known as MTOX, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Novel Synthetic Approaches
A study by Mamedov et al. (2016) introduces a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides. This method, through the Meinwald rearrangement and a new sequence, offers a high-yielding and operationally simple synthesis applicable to anthranilic acid derivatives and oxalamides, hinting at the broad utility of oxalamide derivatives in synthesis and material science Mamedov et al., 2016.
Reactivity and Chemical Transformations
Kimpe et al. (1976) explored the reactivity of secondary N-1-(2-chloroalkylidene)amines, revealing insights into the behavior of N-homologues of α-chloroaldehydes and their potential for various chemical transformations. This work lays the groundwork for understanding the reactivity patterns of chloroalkylidene derivatives, which could be relevant for designing new reactions and materials Kimpe et al., 1976.
Photodynamic Therapy Applications
Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanine derivatives with high singlet oxygen quantum yields. These compounds, due to their photophysical and photochemical properties, show remarkable potential as Type II photosensitizers for cancer treatment in photodynamic therapy, indicating the relevance of oxalamide derivatives in developing therapeutic agents Pişkin et al., 2020.
Role in Feeding Behavior Modulation
Research by Piccoli et al. (2012) on orexin-1 receptor mechanisms and compulsive food consumption in rats highlighted the potential of selective antagonists in treating eating disorders. While not directly mentioning oxalamide derivatives, this study provides a context for the investigation of such compounds in neurological and behavioral studies Piccoli et al., 2012.
Advanced Material Science Applications
Guillaneuf et al. (2010) proposed a new alkoxyamine bearing a chromophore group for photoiniferter-based nitroxide-mediated photopolymerization, showcasing the utility of oxalamide derivatives in developing advanced materials with specific photophysical properties. This research demonstrates the significance of such compounds in the field of polymer science and materials engineering Guillaneuf et al., 2010.
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-N'-[(4-methoxythian-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4S/c1-17-6-5-13-10(15)11(16)14-9-12(18-2)3-7-19-8-4-12/h3-9H2,1-2H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPVMUOLFVVPKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC1(CCSCC1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-methoxyethyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

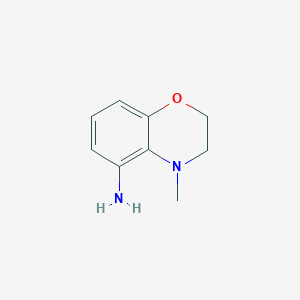
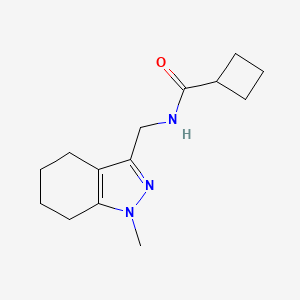
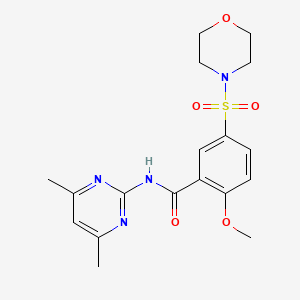

![N-[(3,5-difluorophenyl)methyl]-2-(2-{[2-(4-methoxyphenyl)acetamido]methyl}phenyl)benzamide](/img/structure/B2704838.png)
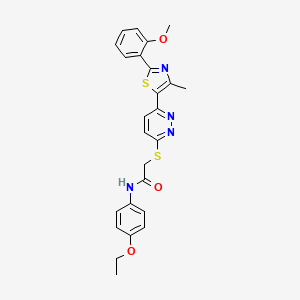
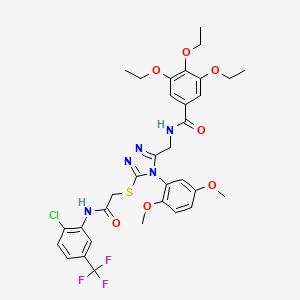

![1-(2-Phenylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B2704845.png)
![(4Z)-4-{[(2,6-dimethylphenyl)amino]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2704846.png)
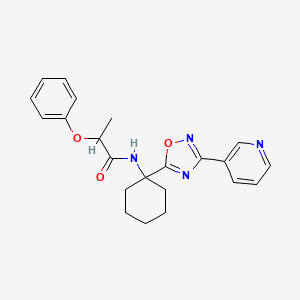

![2-((3-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2704849.png)
